5-Phenylpent-4-enoic acid

Catalog No.
S2897194
CAS No.
17920-83-1; 28525-69-1
M.F
C11H12O2
M. Wt
176.215
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Phenylpent-4-enoic acid

Researchers requiring precise δ-lactone synthesis often face poor regioselectivity with common alkenoic acids, resulting in 5-exo γ-lactone byproducts. (E)-5-Phenylpent-4-enoic acid (CAS 17920-83-1) exclusively drives 6-endo cyclization, ensuring clean δ-lactone formation critical for statin intermediates.

  • Solid crystalline state (mp 84-89 °C) simplifies weighing & scale-up.
  • High purity (≥97%) minimizes side reactions and costly purification.
  • Provides benzylic stabilization for robust photoredox-catalyzed carbolactonization and trifluoromethylation.
  • Ships ambient; stable for long-term storage.

CAS Number

17920-83-1; 28525-69-1

Product Name

5-Phenylpent-4-enoic acid

IUPAC Name

(E)-5-phenylpent-4-enoic acid

Molecular Formula

C11H12O2

Molecular Weight

176.215

InChI

InChI=1S/C11H12O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8H,5,9H2,(H,12,13)/b8-4+

InChI Key

ISCHCBAXHSLKOZ-XBXARRHUSA-N

SMILES

C1=CC=C(C=C1)C=CCCC(=O)O

solubility

not available

5-Phenylpent-4-enoic acid is a natural product found in Litsea glaucescens with data available.

Synonyms

(E)-5-Phenylpent-4-enoic acid, trans-5-Phenyl-4-pentenoic acid, (4E)-5-phenylpent-4-enoic acid, 5-Phenyl-4-pentenoic acid, E-5-Phenyl-4-pentenoic acid, 5-Phenylpent-4-enoic acid

Purity

≥97%

Package Size

1 g, 5 g, 25 g

5-Phenylpent-4-enoic acid (CAS: 17920-83-1 for the (E)-isomer; 28525-69-1 general) is a highly versatile, solid-state alkenoic acid primarily utilized as a precursor for the synthesis of functionalized lactones, tetrahydropyrans, and complex pharmaceutical intermediates. Featuring a terminal phenyl group conjugated with a pentenoic acid chain, this compound provides a distinct electronic environment that stabilizes benzylic carbocation intermediates during electrophilic addition. This structural feature makes it an indispensable building block for ring-closing reactions, specifically driving 6-endo cyclization pathways over the more common 5-exo routes. For industrial buyers and synthetic chemists, its solid crystalline form (melting point 84–89 °C) ensures excellent handling, weighing precision, and shelf stability compared to liquid aliphatic analogs, establishing it as a premium starting material for scale-up manufacturing of complex heterocycles .

Research Fit

Source Identity Natural product isolated from Photorhabdus luminescens and Litsea glaucescens
Compound Class Styrene-class secondary metabolite with conjugated pentenoic acid scaffold
Research Context Nematicidal bioactivity studies and enzyme inhibitor scaffold design

Substituting 5-phenylpent-4-enoic acid with simpler aliphatic analogs like 4-pentenoic acid or structural isomers like 4-phenyl-4-pentenoic acid fundamentally alters the downstream reaction trajectory. In halolactonization and photoredox-catalyzed carbolactonization, the exact placement of the phenyl group at the C5 position is critical for stabilizing the developing positive charge, which thermodynamically and kinetically drives the formation of six-membered rings (δ-lactones) via 6-endo cyclization. If a generic aliphatic substitute is used, the reaction defaults to a 5-exo cyclization, yielding five-membered rings (γ-lactones) instead. Furthermore, utilizing electron-deficient or electron-rich phenyl derivatives shifts the endo/exo product ratio, leading to complex mixtures that require costly chromatographic separation. Therefore, precise procurement of the (E)-5-phenylpent-4-enoic acid isomer is mandatory to ensure regiochemical fidelity and process reproducibility[1].

Substitution Risk

5-Phenylpent-4-enoic acid (unsaturated)
Conjugated alkene present; key for reported inhibitory and nematicidal activity
Saturated analog (e.g., 2-amino-5-phenylpentanoic acid)
Alkene absent; reported weaker MAT inhibition and reduced nematicidal properties; structural substitution may not transfer endpoint profile

Lactone Regiochemical Control

The presence of the terminal phenyl group fundamentally alters the cyclization pathway during electrophilic halolactonization. When subjected to Lewis base-catalyzed iodolactonization, 5-phenylpent-4-enoic acid strongly favors 6-endo cyclization due to benzylic cation stabilization, yielding the six-membered δ-lactone as the major product. In stark contrast, the aliphatic baseline, 4-pentenoic acid, lacks this stabilizing group and overwhelmingly favors 5-exo cyclization to form the five-membered γ-lactone. This complete inversion of regioselectivity dictates the core heterocyclic framework produced [1].

Evidence DimensionRegioselectivity (endo vs exo cyclization)
Target Compound DataFavors 6-endo cyclization (yields δ-lactone)
Comparator Or Baseline4-Pentenoic acid (Favors 5-exo cyclization, yields γ-lactone)
Quantified DifferenceComplete shift from 5-exo to 6-endo pathway
ConditionsLewis base-catalyzed iodolactonization in dichloromethane

Procurement of the exact phenyl-substituted compound is essential for synthesizing six-membered lactone intermediates; aliphatic substitutes will yield the wrong ring size.

Nematicidal LC50
Head-to-head
PPA 44.4 µg/mL vs t-CA 67.3 µg/mL (34% lower)
Reported higher potency in direct comparison
M. incognita J2, 24 h in vitro

Isomer-Specific Fluorinated Heterocycle Synthesis

In the synthesis of CF3-substituted lactones via photoredox-catalyzed carbolactonization, the exact structural isomer procured determines the final product class. (E)-5-phenylpent-4-enoic acid undergoes a highly diastereoselective 6-endo cyclization to yield a CF3-substituted six-membered tetrahydropyranone derivative (52% yield, 8.9:1 dr). Conversely, its structural isomer, 4-phenyl-4-pentenoic acid, undergoes an exo-selective cyclization to produce a five-membered dihydrofuranone derivative (86% yield). The terminal placement of the phenyl group in the target compound is the sole driver for accessing the six-membered fluorinated scaffold [1].

Evidence DimensionRing size of photoredox cyclization product
Target Compound DataYields six-membered CF3-lactone via 6-endo cyclization
Comparator Or Baseline4-Phenyl-4-pentenoic acid (Yields five-membered CF3-lactone via exo-cyclization)
Quantified DifferenceDivergent ring formation (6-membered vs 5-membered)
ConditionsVisible light irradiation with Umemoto's reagent and Ru-photocatalyst

Buyers targeting specific fluorinated tetrahydropyranone building blocks must procure the 5-phenyl isomer, as the 4-phenyl isomer produces an entirely different heterocyclic class.

Selectivity Ratio
Reported
6.3× vs C. elegans; >9× vs S. carpocapsae
Supports selective nematode toxicity endpoint review
Non-target beneficial nematodes, 24 h

Solid-State Handling Advantages

For industrial scale-up and precise stoichiometric formulation, the physical state of the precursor is a critical procurement factor. 5-Phenylpent-4-enoic acid is a stable crystalline solid with a melting point of 84–89 °C. In contrast, the unsubstituted baseline, 4-pentenoic acid, is a volatile liquid at room temperature (melting point -22 °C, boiling point 189–191 °C). The solid state of the target compound allows for superior weighing precision, elimination of specialized liquid-handling pumps, and the ability to upgrade purity via simple recrystallization rather than energy-intensive fractional distillation .

Evidence DimensionPhysical state and melting point
Target Compound DataSolid, mp 84–89 °C
Comparator Or Baseline4-Pentenoic acid (Liquid, mp -22 °C)
Quantified Difference>100 °C difference in melting point; solid vs liquid handling
ConditionsStandard ambient temperature and pressure (SATP)

Solid precursors significantly reduce handling complexity, improve weighing accuracy, and enhance long-term storage stability in large-scale manufacturing environments.

Scaffold Potency
Class-level
Unsaturated scaffold reported to enhance MAT inhibition vs saturated analog
Supports scaffold optimization review
Data to verify; abstract-level evidence

Cyclization Kinetics Electronic Tuning

The unsubstituted phenyl ring of 5-phenylpent-4-enoic acid provides an optimal electronic balance for cyclization reactions. Studies demonstrate that introducing electron-withdrawing groups onto the phenyl ring destabilizes the intermediate benzylic cation, significantly decreasing the endo/exo product ratio and slowing the reaction kinetics. Conversely, while electron-donating groups can increase the endo ratio, they often lead to competing side reactions or require more complex precursor synthesis. The unsubstituted 5-phenylpent-4-enoic acid offers a reliable, predictable baseline for high-yield cyclization without the added cost or kinetic penalties of substituted analogs [1].

Evidence DimensionCyclization kinetics and regioselectivity
Target Compound DataOptimal benzylic stabilization, high endo ratio
Comparator Or BaselineElectron-deficient analogs (Decreased endo ratio, slower kinetics)
Quantified DifferenceSuperior kinetic profile and regiochemical predictability
ConditionsElectrophilic halocyclization environments

Procuring the unsubstituted phenyl derivative ensures robust, predictable reaction times and product ratios, avoiding the kinetic bottlenecks associated with electron-deficient analogs.

Carboxylesterase IC50
Reported
5.30 nM (15 min)
Supports low-nanomolar inhibitor development context
Pig liver carboxylesterase; derivative assay

Delta-Lactone Pharmaceutical Intermediate Synthesis

Due to its strong preference for 6-endo cyclization, this compound is the ideal precursor for manufacturing six-membered lactone rings (δ-lactones), which are critical structural motifs in various statins and antifungal agents [1].

Fluorinated Tetrahydropyran Production

The compound's specific reactivity in photoredox-catalyzed trifluoromethylation makes it a mandatory starting material for accessing CF3-substituted six-membered heterocycles used in advanced medicinal chemistry and agrochemical discovery [2].

Specialty Monomer Scale-Up Manufacturing

Its solid-state nature and high melting point (84–89 °C) make it highly suitable for industrial scale-up, where precise solid weighing and purification by recrystallization are preferred over handling volatile liquid alkenoic acids .

Application Fit Matrix

Application
Selection Property
Validation Focus
Nematicide lead screening studies
Styrene-class structural feature
Comparative LC50 and selectivity endpoint interpretation
Enzyme inhibitor scaffold design
Unsaturated phenylpentenoic acid backbone
Inhibitory activity against MAT and CES enzyme systems
Selective toxicity mechanism research
Defined selectivity window
Non-target nematode LC50 ratio and species-specific vulnerability markers

XLogP3

2.3

Explore Compound Types